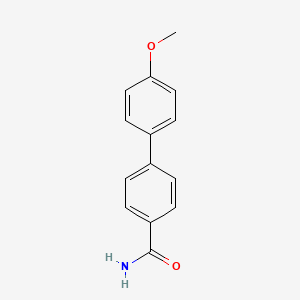
4-(4-Methoxyphenyl)benzamide
Cat. No. B8355088
M. Wt: 227.26 g/mol
InChI Key: DJRRMMDKXKYHCL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US06160157
Procedure details


A fine suspension of 44.2 g (0.24 mol) of 2,4,6-trichloro-1,3,5-triazine in 190 ml of DMF is added to a suspension of 20 g (0.09 mol) of 4'-methoxy-4-biphenyl carboxamide in 370 ml of DMF and is left under agitation for 20 hours. A mixture of 300 ml water and 200 g crushed ice is added to the reaction medium and extraction is carried out with methylene chloride (3×100 ml). The combined organic extracts are washed with water (2×200 ml), dried over magnesium sulphate, and the solvent is eliminated by distillation under reduced pressure. The dry extract is taken up in 80 ml ethanol and agitation is carried out for 15 minutes, followed by crystallization by the addition of 200 ml of heptane, cooling down to ambient temperature under agitation, drying and washing with heptane. After drying, 13.7 g of 4-cyano-4'-methoxy biphenyl is obtained in the form of a beige powder (yield: 72.5%).






Identifiers


|
REACTION_CXSMILES
|
ClC1N=C(Cl)N=C(Cl)N=1.[CH3:10][O:11][C:12]1[CH:17]=[CH:16][C:15]([C:18]2[CH:23]=[CH:22][C:21]([C:24]([NH2:26])=O)=[CH:20][CH:19]=2)=[CH:14][CH:13]=1.O.C(Cl)Cl>CN(C=O)C>[C:24]([C:21]1[CH:20]=[CH:19][C:18]([C:15]2[CH:16]=[CH:17][C:12]([O:11][CH3:10])=[CH:13][CH:14]=2)=[CH:23][CH:22]=1)#[N:26]
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
44.2 g
|
|
Type
|
reactant
|
|
Smiles
|
ClC1=NC(=NC(=N1)Cl)Cl
|
|
Name
|
|
|
Quantity
|
190 mL
|
|
Type
|
solvent
|
|
Smiles
|
CN(C)C=O
|
Step Two
|
Name
|
|
|
Quantity
|
20 g
|
|
Type
|
reactant
|
|
Smiles
|
COC1=CC=C(C=C1)C1=CC=C(C=C1)C(=O)N
|
|
Name
|
|
|
Quantity
|
370 mL
|
|
Type
|
solvent
|
|
Smiles
|
CN(C)C=O
|
Step Three
|
Name
|
|
|
Quantity
|
300 mL
|
|
Type
|
reactant
|
|
Smiles
|
O
|
Step Four
|
Name
|
|
|
Quantity
|
100 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(Cl)Cl
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
crushed ice
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
is added to the reaction medium and extraction
|
WASH
|
Type
|
WASH
|
|
Details
|
The combined organic extracts are washed with water (2×200 ml)
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over magnesium sulphate
|
DISTILLATION
|
Type
|
DISTILLATION
|
|
Details
|
the solvent is eliminated by distillation under reduced pressure
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
The dry extract
|
WAIT
|
Type
|
WAIT
|
|
Details
|
agitation is carried out for 15 minutes
|
|
Duration
|
15 min
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
followed by crystallization by the addition of 200 ml of heptane
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
drying
|
WASH
|
Type
|
WASH
|
|
Details
|
washing with heptane
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
After drying
|
Outcomes


Product
Details
Reaction Time |
20 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(#N)C1=CC=C(C=C1)C1=CC=C(C=C1)OC
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 13.7 g | |
| YIELD: CALCULATEDPERCENTYIELD | 72.7% |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| YIELD: PERCENTYIELD | 72.5% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
